N-(3,5-DIMETHYLPHENYL)-N-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]AMINE
Description
Properties
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3,5-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-4-12(2)6-14(5-11)18-9-13-7-15(19-3)17-16(8-13)20-10-21-17/h4-8,18H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHERRAOXMKBNKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC3=C(C(=C2)OC)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,5-DIMETHYLPHENYL)-N-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]AMINE” typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the methoxylation of a suitable precursor.
Amination Reaction:
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the dimethylphenyl group using catalysts like palladium or copper.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions.
Major Products
The major products depend on the specific reactions and conditions but can include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound is studied for its unique structural properties and reactivity, making it a candidate for various chemical transformations and synthesis of complex molecules.
Biology
In biological research, the compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Potential medicinal applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, the compound could be used as an intermediate in the synthesis of dyes, polymers, and other materials.
Mechanism of Action
The mechanism by which “N-(3,5-DIMETHYLPHENYL)-N-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]AMINE” exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Solid-State Geometry and Meta-Substitution Effects
highlights N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide , which adopts a distinct crystal structure due to meta-substitution. Key comparisons:
- Crystal packing : The trichloro-acetamide derivative has two molecules per asymmetric unit, suggesting steric interactions from the 3,5-dimethyl group. The target compound’s benzodioxol group may introduce additional steric hindrance, altering crystallization behavior.
Research Findings and Mechanistic Insights
- Substituent positioning : Meta-substitution (3,5-dimethyl) optimizes PET inhibition in carboxamides (), suggesting the target compound’s 3,5-dimethylphenyl group is strategically positioned for bioactivity.
- Electronic vs. steric effects : Electron-withdrawing groups (e.g., benzodioxol) enhance interaction with photosynthetic enzymes, while methyl groups improve lipophilicity and membrane penetration .
Biological Activity
N-(3,5-Dimethylphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the current understanding of its biological activity, synthesis, and structure-activity relationship (SAR), drawing from diverse research findings and case studies.
Chemical Structure
The compound can be described by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include amination and functional group modifications. The use of benzodioxole derivatives is notable for enhancing biological activity through structural diversification.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds. For instance, a study demonstrated that benzoxazine derivatives, which share structural similarities with our compound of interest, exhibited significant cytotoxicity against various cancer cell lines:
| Compound | MIA PaCa-2 (%) | MDA-MB-231 (%) | PC-3 (%) |
|---|---|---|---|
| 14f | 91 ± 1.1 | 42 ± 11 | 11 ± 2.5 |
| 5e | 59 ± 6.3 | 53 ± 3.7 | 1.0 ± 2.8 |
These results suggest that modifications in the aromatic ring can enhance growth inhibition across different cancer types .
The proposed mechanism for the anticancer activity involves the interaction with estrogen receptors and modulation of signaling pathways associated with cell proliferation and apoptosis. The presence of hydroxyl groups in similar compounds has been linked to increased binding affinity to these receptors, indicating a possible pathway for this compound as well .
Case Studies
In a recent evaluation of various derivatives including those similar to this compound:
Q & A
Q. How can SAR studies differentiate this compound’s activity from analogs with varying benzodioxole substituents?
- Answer : Systematic substitution of the benzodioxole methoxy group (e.g., 7-ethoxy vs. 7-methoxy) reveals steric and electronic trends. In vitro assays (e.g., oxygen evolution inhibition in chloroplasts) correlate substituent Hammett σ values (σ = +0.12 for OMe) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
